2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester
CAS No.: 35113-48-5
Cat. No.: VC21154809
Molecular Formula: C13H22O6
Molecular Weight: 274.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35113-48-5 |
|---|---|
| Molecular Formula | C13H22O6 |
| Molecular Weight | 274.31 g/mol |
| IUPAC Name | diethyl 2-propan-2-yl-1,3-dioxane-5,5-dicarboxylate |
| Standard InChI | InChI=1S/C13H22O6/c1-5-16-11(14)13(12(15)17-6-2)7-18-10(9(3)4)19-8-13/h9-10H,5-8H2,1-4H3 |
| Standard InChI Key | IELCLUJNTNQUEW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1(COC(OC1)C(C)C)C(=O)OCC |
| Canonical SMILES | CCOC(=O)C1(COC(OC1)C(C)C)C(=O)OCC |
Introduction
Chemical Identity and Structure
Basic Identification
2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester (CAS No. 35113-48-5) is an organic compound belonging to the dioxane derivatives class. Its molecular structure contains a six-membered dioxane ring with an isopropyl substituent at position 2 and two carboxylic acid ethyl ester groups at position 5. This unique structural arrangement contributes to its utility in various chemical applications and research settings .
Table 1: Chemical Identification Data
| Parameter | Information |
|---|---|
| CAS Number | 35113-48-5 |
| Molecular Formula | C₁₃H₂₂O₆ |
| Molecular Weight | 274.31 g/mol |
| IUPAC Name | Diethyl 2-propan-2-yl-1,3-dioxane-5,5-dicarboxylate |
| Standard InChI | InChI=1S/C13H22O6/c1-5-16-11(14)13(12(15)17-6-2)7-18-10(9(3)4)19-8-13/h9-10H,5-8H2,1-4H3 |
| Standard InChIKey | IELCLUJNTNQUEW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1(COC(OC1)C(C)C)C(=O)OCC |
Alternative Nomenclature
The compound is known by several synonyms in scientific literature and chemical databases, reflecting its structural characteristics and functional groups. These include 2-(1-Methylethyl)-1,3-dioxane-5,5-dicarboxylic acid diethyl ester and 2-Isopropyl-5,5-dicarbethoxy-1,3-dioxane, among others . These alternative names provide different perspectives on the molecular structure, emphasizing either the isopropyl group or the dicarboxylic acid diethyl ester functionality.
Physical and Chemical Properties
Physical Characteristics
2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester presents as a clear oil at room temperature. This physical state facilitates its handling in laboratory settings and its incorporation into various reaction mixtures. The compound demonstrates good solubility in organic solvents such as chloroform, which is advantageous for synthetic applications requiring homogeneous reaction conditions .
Physicochemical Properties
The compound exhibits specific physicochemical properties that influence its behavior in chemical reactions and biological systems. These properties, detailed in Table 2, contribute to its utility in research and industrial applications .
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Physical State | Clear oil |
| Solubility | Soluble in chloroform |
| XLogP3-AA | 1.7 |
| H-Bond Donor Count | 0 |
| H-Bond Acceptor Count | 6 |
| Rotatable Bond Count | 7 |
| Exact Mass | 274.14163842 Da |
| Boiling Point | 140°C at 0.2 mm Hg |
The relatively moderate lipophilicity (XLogP3-AA = 1.7) combined with the presence of multiple hydrogen bond acceptors (6) suggests potential for interactions with biological systems, explaining its utility in biochemical research. The absence of hydrogen bond donors and presence of multiple rotatable bonds provides conformational flexibility, potentially enabling it to adapt to various molecular environments .
Synthesis Methods
Traditional Synthesis Approach
The traditional synthesis of 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester involves acid-catalyzed acetalization or ketalization of corresponding bishydroxymethyl compounds. This approach typically employs azeotropic distillation using entrainers such as toluene or cyclohexane to shift the equilibrium toward product formation .
Optimized Synthesis Process
An improved synthesis method has been developed to address the limitations of traditional approaches, particularly the thermal decomposition of sensitive bishydroxymethyl intermediates. This optimized process involves a two-step reaction:
-
Rapid conversion of bishydroxymethyl compounds to cyclic orthocarboxylic acid esters
-
Subsequent reaction with aldehydes or ketones to form the desired 1,3-dioxane compound
This method employs milder conditions than traditional approaches, resulting in higher yields and reduced formation of decomposition products.
Synthesis Parameters and Yields
The synthesis of 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester is influenced by several parameters, including reaction temperature, catalyst type, and reactant ratios. Careful control of these conditions has enabled yield improvements up to 82% of theoretical yield, surpassing the 77% yield achieved using traditional azeotropic distillation methods .
Table 3: Synthesis Parameters and Yield Comparison
| Parameter | Traditional Method | Optimized Method |
|---|---|---|
| Temperature | Varied (azeotropic) | 20-50°C optimal |
| Catalyst | Acid catalysts | Strong mineral acids (HCl, H₂SO₄) |
| Key Reagents | Bishydroxymethyl compounds | Bishydroxymethyl compounds, orthocarboxylic acid esters, aldehydes/ketones |
| Yield | Up to 77% | Up to 82% |
| Product Purity | Variable | 97-98% |
| Special Considerations | Thermal decomposition of intermediates | Careful temperature control required |
The optimized synthesis approach produces the target compound with high purity (97-98%), as determined by gas chromatography analysis. The product can be isolated by distillation under reduced pressure, with a typical boiling point of 140°C at 0.2 mm Hg .
Applications and Research Significance
Biochemical Research Applications
2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester finds significant application in biochemical research, particularly in proteomics and organic synthesis. Its unique structural features enable various chemical transformations, making it a valuable building block in the synthesis of complex molecules. The compound's ability to participate in selective chemical reactions while maintaining its core structure contributes to its utility in developing new methodologies in organic chemistry.
Pharmaceutical Intermediates
The compound serves as an important intermediate in pharmaceutical synthesis. Specifically, it has been utilized in the preparation of pharmaceutical compounds including Iobitridol, an iodinated contrast medium used in medical imaging, and derivatives of Sisomicin, an aminoglycoside antibiotic . These applications highlight the compound's role in contributing to medical and diagnostic advancements.
Industrial Applications
Beyond research and pharmaceutical settings, 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester has potential industrial applications. It has been identified as a precursor for UV stabilizers, suggesting utility in polymer and materials science . This versatility across different application domains underscores the compound's importance in chemical industry.
Table 4: Applications of 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester
| Application Domain | Specific Uses |
|---|---|
| Biochemical Research | Proteomics studies, organic synthesis methodology development |
| Pharmaceutical Development | Preparation of Iobitridol (contrast agent), Sisomicin derivatives (antibiotics) |
| Materials Science | Precursor for UV stabilizers, polymer additives |
| Organic Chemistry | Building block for complex molecule synthesis, model compound for reaction development |
Recent Research Developments
Recent scientific interest in 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester has focused on optimizing its synthesis methods and expanding its applications in organic chemistry. The development of improved synthetic routes with higher yields and greater selectivity represents a significant advancement in making this compound more accessible for research and industrial applications .
The compound's structural features, particularly the dioxane ring and diester functionalities, continue to attract attention for their potential in creating new chemical entities with desired properties. Research into reaction selectivity and mechanisms involving this compound contributes to broader understanding of heterocyclic chemistry and functional group transformations .
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